4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile” is a chemical compound . It is characterized by the presence of a methoxy group, a trifluoromethyl group, a phenyl group, a piperazino group, and a nicotinonitrile group .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a molecular formula of C18H17F3N4O . The compound contains a methoxy group, a trifluoromethyl group, a phenyl group, a piperazino group, and a nicotinonitrile group .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities : A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, including compounds related to 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile, has shown that these compounds possess good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant and Antimicrobial Activities : Another study focused on the synthesis, crystal structure, and biological activity of derivatives of this compound, showing that these compounds exhibit promising anticonvulsant and antimicrobial properties, which could be attributed to their unique structural features (Aytemir et al., 2004).
Synthesis and Chemical Properties
- Facile Synthesis of Derivatives : A study demonstrated a common strategy for synthesizing benzonitrile/nicotinonitrile-based s-triazines, which included compounds analogous to this compound. These compounds were evaluated for their in vitro antimycobacterial activity, showing significant potential against Mycobacterium tuberculosis H37Rv, indicating their usefulness in developing new antimycobacterial agents (Patel et al., 2014).
Advanced Applications
- Anticancer Activity : Research into monofunctional platinum(II) dithiocarbamate complexes, which include derivatives of this compound, has shown that these complexes possess significant anticancer activity. The structural characteristics of these compounds, such as steric hindrance and DNA-binding affinity, contribute to their effectiveness against various cancer cell lines, offering a promising avenue for cancer therapy (Amir et al., 2016).
Future Directions
The future directions for “4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Trifluoromethylpyridine (TFMP) and its intermediates, which share some structural similarities with the compound , are important ingredients for the development of agrochemical and pharmaceutical compounds . Therefore, it is expected that many novel applications of these types of compounds will be discovered in the future .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves, acting as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
The olefinic double bonds between 3,4-dihydronaphthalen-1(2h)-one and 4-methoxy-3-(trifluoromethyl) benzaldehyde groups and carbonyl group form alpha and beta unsaturated ketones . With respect to the C(12) = C(11) olefinic bonds, 4-methoxy-3-(trifluoromethyl)benzaldehyde and carbonyl groups adopt the E stereochemistry .
Action Environment
This compound presents an interesting area for future study, particularly in relation to its potential role as a CGRP receptor antagonist .
Properties
IUPAC Name |
4-methoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-26-16-5-6-23-17(15(16)12-22)25-9-7-24(8-10-25)14-4-2-3-13(11-14)18(19,20)21/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYYJPHSBHOHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.